1-(2-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(2-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Introduction of the nitrofuran moiety: This step involves the nitration of a furan ring, followed by its attachment to the pyrazole ring through a suitable linker.
Attachment of the chlorophenyl group: This can be done via a substitution reaction where a chlorophenyl halide reacts with the pyrazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, Sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), Potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 1-(2-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylic acid
Reduction: 1-(2-Chlorophenyl)-3-(5-aminofuran-2-yl)-1H-pyrazole-4-carbaldehyde
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: May be used in the development of agrochemicals, such as pesticides or herbicides, due to its potential biological activity.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde would depend on its specific biological target. Generally, compounds with a nitrofuran moiety are known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. The chlorophenyl group may enhance binding affinity to specific proteins or enzymes, while the pyrazole ring can interact with various biological targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(2-Chlorophenyl)-3-(5-aminofuran-2-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with an amino group instead of a nitro group.
1-(2-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-methanol: Similar structure but with a hydroxymethyl group instead of an aldehyde.
Uniqueness
1-(2-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a nitrofuran and a chlorophenyl group, which may confer distinct biological activities and chemical reactivity. The aldehyde group also provides a versatile functional group for further chemical modifications.
Properties
CAS No. |
61619-75-8 |
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Molecular Formula |
C14H8ClN3O4 |
Molecular Weight |
317.68 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-(5-nitrofuran-2-yl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C14H8ClN3O4/c15-10-3-1-2-4-11(10)17-7-9(8-19)14(16-17)12-5-6-13(22-12)18(20)21/h1-8H |
InChI Key |
KWRAVIYMDFEDQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C=O)Cl |
Origin of Product |
United States |
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